N-(1-phenylethyl)butan-2-amine

Description

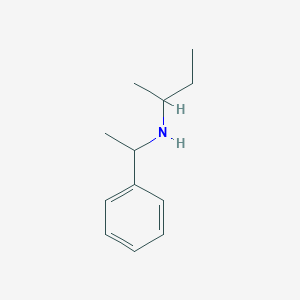

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWVXIBJJNDWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 1 Phenylethyl Butan 2 Amine

Reductive Amination Strategies for Chiral Secondary Amines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced. researchgate.netmasterorganicchemistry.com When applied to the synthesis of chiral amines, the key challenge lies in controlling the stereoselectivity of the reduction step.

Asymmetric Reductive Amination of Prochiral Ketones and Imines

Asymmetric reductive amination provides a direct route to chiral amines from prochiral starting materials. researchgate.net The synthesis of N-(1-phenylethyl)butan-2-amine via this method would involve the reaction of a prochiral ketone, butan-2-one, with 1-phenylethylamine (B125046). The initial reaction forms a prochiral imine (or a mixture of E/Z isomers), which is then asymmetrically reduced to create the two stereocenters in the final product. acs.org The stereoselectivity of this process can be induced by a chiral catalyst or by using a chiral amine from the start, which then acts as a chiral auxiliary to direct the formation of the second stereocenter. nih.govresearchgate.net For instance, employing a chiral amine like (S)-α-methylbenzylamine in a reaction with a ketone and a reducing system can significantly enhance diastereopurity. nih.govresearchgate.net

Metal-Catalyzed Asymmetric Hydrogenation Approaches

Transition metal-catalyzed asymmetric hydrogenation (AH) is recognized as a powerful and "green" strategy for producing optically active amines due to its high atom economy and minimal waste. nih.govacs.org This approach is widely used for the asymmetric reduction of prochiral imines. acs.orgresearchgate.net In the context of synthesizing this compound, an imine formed from butan-2-one and 1-phenylethylamine would be hydrogenated using a chiral catalyst.

Catalysts for this transformation are typically coordination complexes of transition metals such as iridium (Ir), rhodium (Rh), or ruthenium (Ru) with chiral ligands. ajchem-b.combohrium.com These catalysts facilitate the enantioselective or diastereoselective addition of hydrogen across the C=N double bond of the imine intermediate. ajchem-b.com Iridium-based catalysts, in particular, have demonstrated high efficiency for the asymmetric hydrogenation of various imines, leading to chiral amines with excellent enantioselectivity. ajchem-b.comresearcher.life The success of the reaction often depends on the precise structure of the ligand, the metal center, and the reaction conditions. nih.govresearcher.life

One-Pot Synthetic Procedures for Direct Amine Formation

One-pot, or tandem, procedures that combine imine formation and reduction into a single operational step are highly desirable for their efficiency and simplicity. researchgate.net These methods avoid the need to isolate the often-unstable imine intermediate. masterorganicchemistry.com A common approach involves mixing the ketone (butan-2-one), the amine (1-phenylethylamine), a catalyst or mediating agent, and a reducing agent in a single reaction vessel.

Several systems have been developed for this purpose. For example, a one-pot condensation-reduction can be achieved using a Ti(OEt)₄/NaBH₄ reductive system, which has been shown to be effective for the asymmetric reductive amination of ketone derivatives with (S)-α-methylbenzylamine. nih.govresearchgate.net Another effective system employs titanium(IV) isopropoxide as a Lewis acid to facilitate imine formation, followed by in-situ reduction with sodium borohydride (B1222165) (NaBH₄). derpharmachemica.com These one-pot methods circumvent the use of more hazardous reagents or precious metal catalysts in some cases and streamline the synthesis of chiral secondary amines. nih.govresearchgate.net

| Catalyst/Mediator | Reducing Agent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Ti(OEt)₄ | NaBH₄ | Ketone-amino acid derivative and (S)-α-methylbenzylamine | Achieved 85% yield with an 86:14 diastereomeric ratio. | nih.govresearchgate.net |

| Titanium(IV) isopropoxide | NaBH₄ | Various ketones and ethanolic ammonia | Ultrasound-assisted procedure providing good to excellent yields for primary amines. | derpharmachemica.com |

| None (Amine-promoted) | NaBH(OAc)₃ | Aldehydes/ketones and amines | Mild conditions, good yields for monoalkylated amines. | unl.edu |

Chiral Auxiliary-Mediated Synthesis of this compound

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Utilization of Chiral α-Methylbenzylamine in Diastereoselective Reactions

Chiral α-methylbenzylamine (also known as 1-phenylethylamine) is a widely used and inexpensive chiral auxiliary. unimi.it In the synthesis of this compound, the chiral amine starting material itself acts as the auxiliary. For example, reacting butan-2-one with enantiomerically pure (R)-1-phenylethylamine generates an intermediate imine. The existing stereocenter in the (R)-1-phenylethylamine moiety directs the addition of the hydride reducing agent to the prochiral imine carbon, leading to the formation of a diastereomeric mixture of the product, (R,R)- and (R,S)-N-(1-phenylethyl)butan-2-amine, ideally with one diastereomer in significant excess. google.com

The level of diastereoselectivity can be influenced by various factors, including the choice of Lewis acid catalyst, which can pre-organize the imine substrate for stereoselective attack. Research has shown that Lewis acids like Ytterbium(III) acetate (B1210297) (Yb(OAc)₃) or titanium tetraisopropoxide (Ti(i-OPr)₄) can enhance diastereoselectivity in such reductive aminations. google.comd-nb.info

| Ketone Substrate | Lewis Acid/Mediator | Conditions | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| 4-phenyl-2-butanone | Yb(OAc)₃ | 12 h reaction time | 89% de | d-nb.info |

| 3-methyl-2-butanone (B44728) | Titanium tetraisopropoxide | Ethanol (B145695), H₂ (5 bar), Pd/C, 25°C, 12 h | 90% de | google.com |

| 2-octanone | Titanium tetraisopropoxide | Ethanol, H₂ (5 bar), Pd/C, 25°C, 6 h | 72% de | google.com |

Strategies for Chiral Auxiliary Cleavage and Recycling

In many applications, the purpose of a chiral auxiliary is to be removed after inducing the desired stereochemistry in the target molecule. For a molecule like this compound, the "auxiliary" is part of the final structure. However, understanding the cleavage of the N-(1-phenylethyl) group is crucial, as this is the standard method for liberating the newly synthesized chiral amine (in this case, butan-2-amine) and recovering the auxiliary.

The most common method for cleaving the α-methylbenzyl group is catalytic hydrogenolysis. mdpi.com This is typically achieved using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). google.com The reaction cleaves the benzylic C-N bond, yielding the primary amine and ethylbenzene. The chiral auxiliary, 1-phenylethylamine, can then be recovered and recycled, which is an important consideration for process sustainability, especially with more expensive auxiliaries. mdpi.com Care must be taken during hydrogenolysis if other reducible functional groups, such as aryl halides, are present in the molecule, as these may also be cleaved under the reaction conditions. worktribe.com Alternative oxidative or acidolytic methods may be employed for cleaving derivatives like the 4-methoxy-α-methylbenzyl (PMB) group. worktribe.com

Enzymatic and Biocatalytic Routes to Chiral Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure amines. researchgate.net Enzymes offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. diva-portal.org

Transaminase-Catalyzed Amine Synthesis

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, yielding a chiral amine. nih.govgoogle.com This method is highly attractive for the asymmetric synthesis of amines like this compound from a prochiral ketone. diva-portal.orgnih.gov The reaction is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. google.com

The use of whole-cell biocatalysts containing (R)-transaminase activity has been successfully applied to the synthesis of various 1-phenylpropan-2-amine derivatives, achieving high conversions and excellent enantiomeric excess (>99% ee). nih.gov For the synthesis of (S)-1-phenylethylamine, a transaminase from Chromobacterium violaceum has shown increased specific activity. diva-portal.org Overcoming the often-unfavorable reaction equilibrium is a key challenge in transaminase-catalyzed synthesis. Strategies to shift the equilibrium include the use of specific amine donors like isopropylamine (B41738) and in situ product removal, for instance, by crystallization of the product amine as a salt. diva-portal.orggoogle.com

Table 1: Transaminase-Catalyzed Synthesis of Chiral Amines

| Substrate | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone derivatives | (R)-transaminase whole-cell | Isopropylamine | 88-89 | >99 | nih.gov |

| Acetophenone | SpATA | Isopropylamine | 75 | - | google.com |

Data presented is for analogous reactions and demonstrates the potential of the methodology.

Lipase-Mediated Kinetic Resolution of Amine Precursors

Lipases are versatile enzymes commonly employed in the kinetic resolution of racemic amines. doi.orgnih.gov This process involves the selective acylation of one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted amine enantiomers. researchgate.net Candida antarctica lipase (B570770) B (CAL-B) is a frequently used lipase for this purpose, often in an immobilized form such as Novozym 435. doi.orgscirp.org

The choice of acylating agent and solvent is crucial for the efficiency and selectivity of the resolution. scirp.org For instance, the kinetic resolution of (±)-2-amino-4-phenyl-butane using CAL-B and various ethyl esters as acylating agents in heptane (B126788) resulted in the formation of the corresponding R-amides with good conversions (42–53%) and high enantiomeric excess (77–99% ee). doi.org Using carboxylic acids instead of esters can lead to even higher enantioselectivity. doi.org

Table 2: Lipase-Mediated Kinetic Resolution of Amine Precursors

| Racemic Amine | Lipase | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Amide (%) | Reference |

|---|---|---|---|---|---|---|

| (±)-2-amino-4-phenyl-butane | CAL-B | Ethyl esters | Heptane | 42-53 | 77-99 | doi.org |

| (±)-1-phenylethylamine | CAL-B | Isopropyl methoxyacetate (B1198184) | - | - | >99 | sci-hub.se |

Resolution of the precursor alcohol demonstrates the applicability of the method.

Multi-Enzyme Cascade Reactions for Chiral Amine Production

A notable example involves a one-pot cascade for the conversion of racemic 4-phenyl-2-butanol (B1222856) to the corresponding (S)- or (R)-amine. This system utilizes two enantio-complementary alcohol dehydrogenases (ADHs), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)+) oxidase for cofactor recycling, and either an (S)- or (R)-selective transaminase. d-nb.info Such a system demonstrates the potential for producing enantiopure amines with high enantioselectivity. d-nb.info Another approach involves combining a P450 monooxygenase, an alcohol dehydrogenase, and a ω-transaminase to produce ω-aminododecanoic acid from dodecanoic acid, showcasing the versatility of multi-enzyme systems. sciepublish.com

Transition Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of C-N and C-C bonds, providing alternative synthetic routes to complex amines.

Hydroaminoalkylation for C-N Bond Formation

Hydroaminoalkylation is an atom-economical reaction that involves the addition of an amine's α-C-H bond across an alkene, forming a new C-C bond. rsc.orgnih.gov This method is particularly useful for the synthesis of structurally diverse amines without the need for protecting groups or external oxidants. rsc.org Early transition metals, such as tantalum and titanium, have been shown to catalyze this transformation effectively. nih.govnih.gov

For example, a tantalum-catalyzed hydroaminoalkylation of olefins with N-alkyl arylamines proceeds with high yield and regioselectivity for the branched product. nih.gov The reaction is proposed to proceed through the formation of an N-aryl imine complex. nih.gov Titanium catalysts have also been developed for the hydroaminoalkylation of alkenes and alkynes, providing access to both saturated and allylic amines. nih.govd-nb.info

Aza-Henry Reaction and Carbon-Carbon Bond Formation

The aza-Henry reaction, or nitro-Mannich reaction, is a carbon-carbon bond-forming reaction involving the nucleophilic addition of a nitroalkane to an imine. mdpi.comnih.gov This reaction is highly valuable as it produces β-nitroamines, which are versatile intermediates that can be readily converted to other functional groups, including vicinal diamines. mdpi.comnih.gov

The reaction can be catalyzed by various means, including bases and chiral catalysts, to achieve high diastereoselectivity and enantioselectivity. mdpi.comua.es For instance, the reaction of a chiral N-tert-butanesulfinyl imine with a nitroalkane can proceed with high facial diastereoselectivity. ua.es The resulting β-nitroamine can then be further transformed. An example related to the target compound's substructure involves the aza-Henry reaction between an imine and nitroethane, which would form a precursor to this compound after reduction of the nitro group. The reaction of an aldimine with nitroethane has been shown to produce 3-nitro-N-[(R)-1-phenylethyl]butan-2-amine with a yield of 84%. mdpi.com

Table 3: Aza-Henry Reaction for the Synthesis of β-Nitroamine Precursors

| Imine Substrate | Nitroalkane | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-((R)-1-phenylethyl)ethan-1-imine | Nitroethane | - | 3-Nitro-N-[(R)-1-phenylethyl]butan-2-amine | 84 | mdpi.com |

Stereoselective Alkylation and Amination Protocols

The creation of the stereogenic centers in this compound requires precise control over the reaction pathways. Stereoselective methods are paramount to achieving high diastereomeric and enantiomeric purity, which is critical for its potential applications.

One of the most powerful and widely used methods for the synthesis of secondary amines is reductive amination. d-nb.infoorganic-chemistry.org This strategy involves the nucleophilic addition of a primary amine to a carbonyl compound, such as a ketone or an aldehyde, to form an imine intermediate. masterorganicchemistry.com This imine is then reduced in situ to yield the final secondary amine. The process can be performed in a one-pot reaction, which is highly efficient. masterorganicchemistry.com

To synthesize this compound, the reaction would proceed via the condensation of butan-2-one with 1-phenylethylamine, followed by the reduction of the resulting N-(1-phenylethyl)butan-2-imine.

The key to stereoselectivity in this process often lies in the choice of chiral auxiliary, catalyst, and reaction conditions. Research has shown that the use of a Lewis acid catalyst can significantly influence the diastereoselectivity of the reaction. d-nb.info For instance, a method developed for structurally similar alkyl-alkyl' α-chiral amines utilizes ytterbium(III) acetate (Yb(OAc)₃) as a Lewis acid promoter. d-nb.infonih.govacs.org The presence of Yb(OAc)₃ was found to increase the diastereomeric excess (de) by promoting an in situ isomerization of the intermediate ketimine to a more thermodynamically stable configuration before reduction. nih.govacs.org

A typical procedure for a related compound involves reacting a ketone with a chiral amine in the presence of a Lewis acid and a reducing agent under a hydrogen atmosphere. d-nb.info

Table 1: Example of Lewis Acid-Promoted Asymmetric Reductive Amination

| Parameter | Condition |

|---|---|

| Ketone | 4-phenyl-2-butanone (1.0 equiv) |

| Amine | (S)-α-methylbenzylamine (1.1 equiv) |

| Lewis Acid | Yb(OAc)₃ (1.1 equiv) |

| Reducing System | Raney-Ni, H₂ (120 psi) |

| Reaction Time | 12 h |

| Diastereomeric Excess | 89% de |

This table is based on a representative procedure for a structurally related amine, demonstrating the effectiveness of the Yb(OAc)₃ promoter. d-nb.info

The choice of reducing agent is also critical. While sodium borohydride (NaBH₄) can be used, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the imine in the presence of the unreacted ketone. masterorganicchemistry.com

Microwave-assisted organic synthesis has emerged as a transformative technology, prized for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products compared to conventional heating methods. acs.orgacs.org These advantages are particularly beneficial for the synthesis of secondary amines.

A prominent microwave-assisted strategy for synthesizing secondary amines is the N-alkylation of a primary amine with an alcohol. This approach is considered a green chemical process because the only byproduct is water. Various catalytic systems have been developed to facilitate this transformation under microwave irradiation, including those based on manganese (MnCl₂), copper (CuI), samarium (SmI₂), and palladium (Pd) or ruthenium (Ru) complexes. mdpi.comscispace.comnih.gov

The general procedure involves heating a mixture of the amine, alcohol, and a catalyst in a sealed vessel inside a microwave reactor. The microwave energy efficiently heats the polar reactants, accelerating the rate of reaction.

Table 2: General Conditions for Microwave-Assisted N-Alkylation

| Parameter | Condition |

|---|---|

| Reactants | Primary Amine (e.g., Aniline), Alcohol |

| Catalyst | MnCl₂ or Ru-complex (e.g., 2 mol%) |

| Base (if required) | K₃PO₄ or t-BuONa |

| Solvent | Toluene or solvent-free |

| Temperature | 100-150 °C |

| Time | 10-60 min |

| Power | ~200 W |

This table summarizes typical conditions reported for microwave-assisted N-alkylation and other C-N bond forming reactions. acs.orgmdpi.comnih.gov

Another powerful microwave-assisted method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. organic-chemistry.org Microwave irradiation has been shown to reduce reaction times for this transformation from hours to mere minutes, while often improving yields. acs.orgacs.orgnih.gov This method is highly versatile and compatible with a wide range of primary and secondary amines. acs.orgacs.org The use of specific palladium precatalysts and phosphine (B1218219) ligands is crucial for the reaction's success. itmo.ru

The rapid and efficient heating provided by microwaves makes it an invaluable tool for optimizing reaction conditions and quickly synthesizing libraries of compounds for further study.

Stereochemical Control and Resolution in the Synthesis of N 1 Phenylethyl Butan 2 Amine

Diastereoselective Control in Synthesis

The creation of specific stereoisomers of N-(1-phenylethyl)butan-2-amine is often achieved through diastereoselective reactions, where the existing chiral center in a starting material, such as (R)- or (S)-1-phenylethylamine, influences the formation of a new stereocenter.

Reductive amination of a ketone with a chiral amine is a common method for synthesizing N-substituted amines like this compound. The diastereomeric ratio of the product can be significantly influenced by the reaction conditions and reagents used. For instance, the reaction of (R)-(+)-α-Methylbenzylamine with benzylacetone (B32356) under hydrogenating conditions in the presence of Raney nickel has been shown to produce a diastereomeric ratio of 90:10 (RR/SR) in the crude product. google.com Subsequent recrystallization can then be used to obtain the highly enriched (R,R)-diastereomer. google.com

Research has shown that pre-stirring the reaction mixture for a period of 30 minutes to 2 hours before the addition of a metal catalyst, particularly Raney nickel, and the introduction of hydrogen gas can lead to slight improvements in diastereomeric excesses. google.com The enantiomeric excess of the chiral primary amine used in the reductive amination is also a crucial factor, with an enantiomeric excess of ≥70% being preferred, and ≥95% being most preferred for achieving high diastereoselectivity. google.com

In some synthetic approaches, a new asymmetric reductive amination procedure using Yb(OAc)3 has been developed, which has been shown to increase the diastereoselectivity for certain alkyl-alkyl' α-chiral amines by 6-15%. d-nb.info

The choice of catalyst and the specific reaction conditions play a pivotal role in determining the diastereoselectivity of the synthesis of this compound. Mild Lewis acids, such as those containing titanium, aluminum, zirconium, and/or boron, can be employed to influence the reductive amination process. google.com Titanium tetraisopropoxide, for example, has been used in the hydrogenation of a mixture of 3-methyl-2-butanone (B44728) and (R)-α-methylbenzylamine. google.com

The modification of the catalyst itself can also enhance diastereoselectivity. For example, attaching an enantiopure or enantioenriched compound, such as tartaric acid, to a Raney catalyst can improve the diastereomeric excess of the product. google.com The reaction temperature and pressure are also critical parameters. Favorable conditions often involve temperatures between 15 °C and 30 °C and pressures ranging from 2 to 8 bar, which can yield the desired secondary amine diastereomer in high yields and with superior diastereomeric excess. google.com

The development of chiral catalysts for asymmetric hydrogenation has also been a significant area of research. While the asymmetric hydrogenation of N-aryl ketimines has seen considerable success, N-alkyl ketimines have proven to be more challenging substrates due to the basicity and nucleophilicity of the resulting N-alkyl amine products, which can lead to catalyst deactivation. acs.org

Optimization of Diastereomeric Ratios in Synthetic Pathways

Chiral Resolution Techniques for Enantiopure this compound

When a synthesis does not yield a single stereoisomer, or when a racemic mixture is produced, chiral resolution techniques are employed to separate the different stereoisomers.

A well-established method for separating enantiomers is through the formation of diastereomeric salts. mdpi.com This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgresearchgate.netrsc.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. rsc.org After separation by filtration, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amine. libretexts.org For instance, the resolution of 1-(4-methoxyphenyl)propan-2-amine has been achieved using L-tartaric acid in a methanol-water mixture, where the (R)-enantiomer preferentially crystallizes as the tartrate salt.

Table 1: Factors in Diastereomeric Salt Formation for Chiral Resolution

| Factor | Description |

|---|---|

| Resolving Agent | A chiral compound, often an acid like tartaric acid, that reacts with the racemic amine. libretexts.org |

| Solvent System | The choice of solvent is critical as it affects the solubility of the diastereomeric salts. rsc.org |

| Temperature | Temperature control is used to influence the crystallization process. |

| Stoichiometry | The molar ratio of the amine to the resolving agent can impact the efficiency of the resolution. |

Chromatographic techniques are powerful tools for the separation of stereoisomers. Flash chromatography and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. google.com In flash chromatography, a column packed with a stationary phase, such as silica (B1680970) gel, is used to separate the diastereomers based on their different affinities for the stationary phase and the mobile phase. d-nb.info For example, the diastereomers of N-((R)-1-phenylethyl)butan-2-amine have been separated by flash chromatography using a solvent system of heptane (B126788), ethyl acetate (B1210297), and ammonium (B1175870) hydroxide (B78521). google.com

Chiral HPLC, which utilizes a chiral stationary phase (CSP), is a highly effective method for separating enantiomers. mdpi.com Polysaccharide-based CSPs are often employed for this purpose. oup.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. By carefully selecting the mobile phase composition and the type of CSP, baseline separation of all stereoisomers can be achieved. mdpi.comoup.com

Table 2: Chromatographic Methods for Stereoisomer Separation

| Method | Description | Example Application |

|---|---|---|

| Flash Chromatography | Utilizes a pressure-driven flow of the mobile phase through a column of stationary phase for rapid separation. | Separation of (2R)-3-Methyl-N-((R)-1-phenylethyl) butan-2-amine diastereomers using a heptane/EtOAc/NH4OH mobile phase. google.com |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure technique that provides high-resolution separations. Chiral stationary phases are used for enantiomer separation. | Separation of bedaquiline (B32110) stereoisomers on a Chiralcel OJ-3R column. oup.com |

Enzyme-catalyzed kinetic resolution is a highly selective method for obtaining enantiomerically enriched compounds. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. researchgate.netbme.hu For amines, this often involves the selective acylation of one enantiomer. researchgate.net The resulting acylated product (an amide) can then be easily separated from the unreacted amine enantiomer. researchgate.net

Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, is a widely used and effective enzyme for the kinetic resolution of amines. bme.hunih.gov The choice of acylating agent and solvent is crucial for the efficiency and selectivity of the resolution. researchgate.netnih.gov For instance, the kinetic resolution of 1-phenylethylamine (B125046) has been successfully achieved using various acylating agents, with isopropyl methoxyacetate (B1198184) often providing excellent selectivity. researchgate.net The reaction conditions, such as temperature, can also be optimized to enhance the resolution process. nih.gov

Table 3: Key Components in Enzyme-Catalyzed Kinetic Resolution

| Component | Role | Example |

|---|---|---|

| Enzyme | The biocatalyst that selectively reacts with one enantiomer. | Lipase B from Candida antarctica (CALB). bme.hu |

| Acylating Agent | A reagent that acylates the amine, forming an amide. | Isopropyl methoxyacetate. researchgate.net |

| Solvent | The medium in which the reaction takes place, influencing enzyme activity and selectivity. | Toluene. nih.gov |

Chromatographic Separation of Stereoisomers (e.g., Flash Chromatography, HPLC)

Enantiomeric Excess and Purity Enhancement Strategies

The synthesis of specific stereoisomers of this compound necessitates precise control over stereochemistry, often resulting in mixtures of diastereomers. The enhancement of enantiomeric and diastereomeric purity is a critical subsequent step, achieved through various purification and resolution techniques. The enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Strategies to maximize the diastereomeric excess (de) and, ultimately, the enantiomeric excess of the target amine, primarily involve chromatographic separation and crystallization-based methods.

Reductive amination is a common method for synthesizing this compound and its analogs. This process can yield a mixture of diastereomers. For instance, the reaction between (R)-(+)-α-methylbenzylamine and benzylacetone has been shown to produce a crude product with a diastereomeric ratio of 90:10 (RR/SR). google.com Similarly, the synthesis of (2R)-N-((R)-1-phenylethyl)octan-2-amine resulted in a 72% diastereomeric excess after initial purification. google.com Achieving high final purity requires effective strategies to separate these diastereomers.

Chromatographic Separation

Flash column chromatography is a widely employed technique for separating the diastereomers of this compound and related compounds. The separation relies on the different affinities of the diastereomers for the stationary phase. Researchers have successfully used various solvent systems to achieve separation. google.comgoogle.com

For example, the diastereomers of (2R)-3-Methyl-N-((R)-1-phenylethyl)butan-2-amine and (2S)-3-Methyl-N-((R)-1-phenylethyl)butan-2-amine were separated using flash chromatography with a solvent system of heptane, ethyl acetate (EtOAc), and ammonium hydroxide (NH₄OH). google.com Another study reported the purification of diastereomers via silica gel column chromatography using a mixture of diethyl ether, cyclohexane, and aqueous ammonium hydroxide, which increased the diastereomeric excess to 72%. google.com

Table 1: Examples of Chromatographic Purification of this compound Analogs

| Compound | Initial Diastereomeric Ratio/Excess | Chromatographic Method | Eluent System | Outcome | Reference |

|---|---|---|---|---|---|

| [R-(R, R)]-α-Methyl-N-(1-phenylethyl)benzenepropanamine | 90:10 (RR/SR) | Not specified | Not specified | Highly enriched RR diastereoisomer | google.com |

| (2R)-N-((R)-1-phenylethyl)octan-2-amine | Not specified | Silica gel column chromatography | Diethyl ether/cyclohexane/aq. NH₄OH (16:40:1) | 72% diastereomeric excess | google.com |

| (2R)-3-Methyl-N-((R)-1-phenylethyl) butan-2-amine | Not specified | Flash chromatography | Heptane/EtOAc/NH₄OH (93:3:4) | Separation of diastereomers | google.com |

| This compound (Diastereomeric mixture) | Not specified | Silica gel flash chromatography | Hexanes/EtOAc/NH₄OH (78:20:2) | 89% de | d-nb.info |

Resolution by Crystallization

Crystallization is a powerful technique for enhancing the purity of a desired stereoisomer. This method exploits the differences in solubility between diastereomers, or between diastereomeric salts formed with a resolving agent. wikipedia.org

One of the most effective methods for resolving chiral amines is the formation of diastereomeric salts with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org The resulting diastereomeric salts have different physical properties, including solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

In the context of this compound synthesis, recrystallization has been shown to significantly improve diastereomeric purity. Following a synthesis that yielded a 90:10 ratio of diastereomers, recrystallization of the product yielded the highly enriched RR diastereoisomer, albeit with a yield of 37%. google.com This demonstrates the trade-off between purity and yield that can occur with crystallization methods. Subsequent hydrogenolysis of this highly enriched diastereomer can yield the corresponding primary amine with an enantiomeric purity greater than 99%. google.comgoogle.com

Another approach is kinetic resolution, which often involves enzymes. For example, lipase B from Candida antarctica has been used to resolve racemic amines through acylation. bme.huresearchgate.net This method was applied to (±)-4-phenylbutan-2-amine, a structurally similar compound, achieving high enantiomeric excess (>99%) of the (R)-amide product. bme.hu

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-(1-phenylethyl)butan-2-amine, providing insights into its atomic connectivity and stereochemical configuration.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is used to determine the number of different types of protons and their neighboring environments within the molecule. For the diastereomers of this compound, distinct signals are observed, allowing for their differentiation.

For the (2R)-N-((R)-1-phenylethyl)butan-2-amine diastereomer, the ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic multiplets for the aromatic protons of the phenylethyl group between δ 7.20 and 7.31 ppm. google.com A quartet for the methine proton of the phenylethyl group appears at approximately δ 3.85 ppm. google.com The aliphatic protons of the butan-2-amine moiety also show distinct signals. google.com

In contrast, the (2S)-N-((R)-1-phenylethyl)butan-2-amine diastereomer shows a similar aromatic multiplet but a slightly different chemical shift for the phenylethyl methine proton, appearing as a quartet at δ 3.88 ppm. google.com The differing chemical shifts and coupling constants of the aliphatic protons in the two diastereomers are key to their stereochemical assignment. google.com

A representative ¹H NMR data table for a diastereomer of this compound is provided below:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20-7.31 | m | 5H, Ar-H | |

| 3.88 | q | 6.8 | 1H, CH-Ph |

| 2.20 | m | 1H, CH-NH | |

| 1.53 | m | 1H, CH₂ | |

| 1.32 | d | 6.8 | 3H, CH₃ |

| 0.94 | d | 6.4 | 3H, CH₃ |

| 0.80-0.85 | m | 6H, CH₃ | |

| Data corresponds to the (2S)-N-((R)-1-phenylethyl)butan-2-amine diastereomer. google.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts are indicative of their chemical environment.

For the (2R)-N-((R)-1-phenylethyl)butan-2-amine diastereomer, the ¹³C NMR spectrum (100 MHz, CDCl₃) shows a signal for the ipso-carbon of the phenyl ring around δ 146.7 ppm, with other aromatic carbons appearing between δ 126.5 and 128.2 ppm. google.com The carbons of the aliphatic chain also have characteristic chemical shifts. google.com

The (2S)-N-((R)-1-phenylethyl)butan-2-amine diastereomer exhibits a slightly different ¹³C NMR spectrum, with the ipso-carbon at δ 146.2 ppm and distinct shifts for the aliphatic carbons, reflecting the different spatial arrangement of the atoms. google.com

A representative ¹³C NMR data table for a diastereomer of this compound is provided below:

| Chemical Shift (δ) ppm | Assignment |

| 146.2 | C (ipso-phenyl) |

| 128.2 | 2C (aromatic) |

| 126.7 | 1C (aromatic) |

| 126.6 | 2C (aromatic) |

| 54.9 | CH-Ph |

| 54.7 | CH-NH |

| 33.3 | CH₂ |

| 25.2 | CH₃ |

| 19.0 | CH₃ |

| 18.0 | CH₃ |

| 16.0 | CH₃ |

| Data corresponds to the (2S)-N-((R)-1-phenylethyl)butan-2-amine diastereomer. google.com |

Advanced Two-Dimensional and Diffusion-Ordered NMR Spectroscopy (DOSY) for Aggregate Characterization

In some research contexts, particularly when studying intermolecular interactions or the behavior of compounds in solution, advanced NMR techniques like two-dimensional (2D) NMR and Diffusion-Ordered Spectroscopy (DOSY) are utilized. DOSY, for instance, separates NMR signals based on the diffusion coefficients of the molecules, which is related to their size and shape. ox.ac.uk This can be particularly useful for characterizing aggregates or complexes in solution. researchgate.net While specific DOSY studies on this compound are not extensively reported in the provided context, the technique is a powerful tool for studying the solution-state behavior of similar amine compounds and their aggregates. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For diastereomers of this compound, HRMS analysis confirms their molecular formula as C₁₃H₂₁N. For instance, the calculated exact mass for the [M-15]⁺ ion (loss of a methyl group) of a related diastereomer was found to be 176.14392, which closely matched the experimentally determined value. google.com Another analysis reported the calculated m/z for the molecular ion [M]⁺ of a related compound as 253.183, which was confirmed by the experimental finding. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used to assess the purity of this compound samples and to identify the compound based on its retention time and mass spectrum. The mass spectrum obtained from GC-MS shows the molecular ion peak and a characteristic fragmentation pattern. For a related compound, the electron ionization (EI) mass spectrum showed a molecular ion peak (M⁺) at m/z 191, with other significant fragments observed at m/z 176, 148, and 105. google.com This fragmentation pattern provides a fingerprint for the molecule, aiding in its identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure as a secondary amine containing both aliphatic and aromatic components.

As a secondary amine, this compound is expected to show a single N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com This is in contrast to primary amines, which display two bands in this region, and tertiary amines, which show none. openstax.orgwpmucdn.com The presence of an aromatic ring attached to the nitrogen atom can shift this absorption to a slightly higher frequency. msu.edu Hydrogen bonding in concentrated samples can cause this peak to broaden and shift to lower wavenumbers by approximately 100 cm⁻¹. msu.edu

The C-N stretching vibrations provide further structural confirmation. Aromatic C-N bonds typically absorb in the 1335-1250 cm⁻¹ range, often appearing as a strong band. orgchemboulder.com Aliphatic C-N bonds, on the other hand, exhibit medium to weak absorptions in the 1250-1020 cm⁻¹ region. orgchemboulder.commsu.edu

Other significant absorptions include those associated with the phenyl group, such as aromatic C=C stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹. vulcanchem.com Additionally, a weak N-H bending absorption may be observed around 1600 cm⁻¹, and a broad N-H wagging band can sometimes be seen between 910 and 665 cm⁻¹ in liquid film samples. orgchemboulder.commsu.edu

Published spectral data for related compounds, such as (2R)-3-Methyl-N-((R)-1-phenylethyl)butan-2-amine and (2R)-4-phenyl-N-((R)-1-phenylethyl)butan-2-amine, show characteristic IR peaks that align with these expected ranges. For instance, (2R)-3-Methyl-N-((R)-1-phenylethyl)butan-2-amine exhibits a peak at 3424 cm⁻¹, and (2R)-4-phenyl-N-((R)-1-phenylethyl)butan-2-amine shows a peak at 3441 cm⁻¹, both corresponding to the N-H stretch. google.comgoogle.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350–3310 | Medium, single peak |

| Aromatic C-N | Stretch | 1335–1250 | Strong |

| Aliphatic C-N | Stretch | 1250–1020 | Weak to Medium |

| Aromatic C=C | Stretch | 1600–1450 | Medium to Strong |

| N-H | Bend | ~1600 | Weak |

| N-H | Wag | 910–665 | Broad, Strong |

Note: The exact positions and intensities of the peaks can be influenced by the specific stereoisomer and the sample preparation method.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating the stereoisomers of this compound and assessing their purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for this purpose.

Gas Chromatography (GC) for Diastereomeric and Enantiomeric Excess Determination

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com In the context of this compound, GC is particularly useful for determining the diastereomeric excess (de) of a mixture of its stereoisomers. google.comd-nb.info The separation is based on the differential partitioning of the diastereomers between a stationary phase and a mobile gas phase.

Research has shown that the diastereomers of this compound and its derivatives can be successfully separated using GC. For instance, in the synthesis of (2S)-4-Methyl-N-((S)-1-phenylethyl)pentan-2-amine, GC analysis was used to determine a 94% diastereomeric excess. The major (S,S)-isomer and the minor (R,S)-isomer had distinct retention times of 10.9 and 10.6 minutes, respectively. d-nb.info Similarly, for (2S)-4-Phenyl-N-((S)-1-phenylethyl)butan-2-amine, GC analysis established an 89% diastereomeric excess, with the major (S,S)-isomer and minor (R,S)-isomer having retention times of 15.5 and 15.4 minutes, respectively. d-nb.info

The determination of enantiomeric excess (ee) by GC often requires derivatization of the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral stationary phase can be used to directly separate the enantiomers.

Table 2: Example GC Retention Times for Diastereomers of N-(1-phenylethyl)amine Derivatives

| Compound | Diastereomer | Retention Time (min) | Diastereomeric Excess (%) |

| (2S)-4-Methyl-N-((S)-1-phenylethyl)pentan-2-amine | (S,S) | 10.9 | 94 |

| (R,S) | 10.6 | ||

| (2S)-4-Phenyl-N-((S)-1-phenylethyl)butan-2-amine | (S,S) | 15.5 | 89 |

| (R,S) | 15.4 |

Data sourced from a study on the preparation of chiral amines. d-nb.info

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. Chiral HPLC, in particular, is a powerful tool for the direct separation of enantiomers and the determination of enantiomeric purity. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of this compound and related compounds, various chiral columns are available. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used. The choice of the mobile phase, which often consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is critical for achieving optimal separation.

In research involving the synthesis of stereoisomers of this compound, HPLC is frequently used to separate the diastereomers and to determine the enantiomeric excess of the final products. rsc.org For example, in the synthesis of (2R)-4-phenyl-N-((R)-1-phenylethyl)butan-2-amine and its (2S) diastereomer, the two were separated by column chromatography, a form of liquid chromatography, and their purity was confirmed. google.com

The determination of enantiomeric purity is crucial in many applications. Chiral HPLC can be used to determine the enantiomeric excess of a sample with high accuracy. This is often a critical step in the development of single-enantiomer drugs, where the presence of the other enantiomer may be undesirable.

Table 3: Example HPLC Conditions for Chiral Separation of Related Compounds

| Compound | Chiral Column | Mobile Phase | Detection |

| N-(1-Phenylethyl)maleimide Enantiomers | Astec® CHIROBIOTIC® R | 0.1% triethylamine (B128534) acetate (B1210297), pH 4.1 : methanol (B129727) (70:30) | UV, 254 nm |

| 1,1,1-trichloro-4-phenylbutan-2-ol Enantiomers | Daicel Chiralcel OD-H | 2-propanol : hexane (5:95) | UV, 210 nm |

This table provides examples of HPLC conditions used for the chiral separation of compounds structurally related to this compound, demonstrating the types of columns and mobile phases that can be employed. rsc.org

Computational and Theoretical Investigations of N 1 Phenylethyl Butan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, energies, and other key molecular properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. ekb.eggithub.io It is based on the principle that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. ekb.egscispace.com This is a significant simplification from wave function-based methods that deal with the complexities of the many-electron wavefunction. scispace.com

For a molecule such as N-(1-phenylethyl)butan-2-amine, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

Calculate Electronic Properties: Predict properties like the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP map, for instance, can indicate regions of the molecule that are electron-rich or electron-poor, providing clues about potential sites for electrophilic or nucleophilic attack.

Determine Energetics: Calculate the relative energies of different conformers or the activation energies of chemical reactions. This information is crucial for understanding the molecule's stability and reactivity. oxfordneutronschool.org

DFT methods come in various "flavors," with different exchange-correlation functionals that approximate the complex electron-electron interactions. ekb.eg The choice of functional and basis set is critical for obtaining reliable results. researchgate.net For example, the B3LYP functional is a popular hybrid functional often used for organic molecules. researchgate.netfrontiersin.org

Table 1: Representative Data from DFT Calculations on Amine Derivatives

| Calculated Property | Typical Value Range | Significance for this compound |

| HOMO-LUMO Energy Gap | 4-6 eV | Indicates electronic stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | 1-3 Debye | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Varies by atom | Provides insight into the charge distribution and potential sites for electrostatic interactions. researchgate.net |

Note: The specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods in Molecular Modeling and Design

The term "ab initio," meaning "from the beginning," refers to computational methods that are based on first principles of quantum mechanics without the use of experimental data for parametrization. oxfordneutronschool.org While DFT is technically an ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. nih.gov

These methods can provide highly accurate results but are generally more computationally expensive than DFT. They are often used to benchmark the performance of less expensive methods or for systems where DFT may not be sufficiently accurate. researchgate.net

In the context of this compound, ab initio methods could be used for:

High-Accuracy Energy Calculations: To obtain very precise relative energies of different stereoisomers or conformers.

Modeling of Non-Covalent Interactions: To accurately describe weak interactions, such as hydrogen bonds or van der Waals forces, which can be crucial in determining the preferred conformation of the molecule.

Excited State Calculations: To investigate the molecule's behavior upon absorption of light, although this is less common for this type of compound unless studying its photochemical properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, with bonds rotating and angles bending. Conformational analysis and molecular dynamics simulations are used to explore the different shapes a molecule can adopt and how it moves over time.

Prediction of Stable Conformations and Rotational Barriers

This compound has several rotatable single bonds, leading to a multitude of possible three-dimensional arrangements, or conformations. unacademy.com Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. unacademy.com

For example, rotation around the C-C bond in the butane (B89635) part of the molecule can lead to gauche and anti conformers. unacademy.com Similarly, rotation around the C-N bond and the bond connecting the phenyl group to the ethyl chain will also have preferred orientations. The stability of these conformers is influenced by factors like steric hindrance and torsional strain. unacademy.com

Computational methods can map the potential energy surface as a function of dihedral angles to identify energy minima (stable conformers) and transition states (rotational barriers). researchgate.net Rotational barriers for similar bonds in other molecules have been calculated to be in the range of 2-10 kcal/mol. researchgate.netmsu.edu

Table 2: Estimated Rotational Barriers for Bonds in this compound

| Bond | Estimated Barrier (kcal/mol) | Consequence |

| C(phenyl)-C(ethyl) | ~2-3 | Relatively free rotation of the phenyl group. |

| C(ethyl)-N | ~5-6 | Hindered rotation influencing the relative position of the phenyl and butyl groups. |

| N-C(butyl) | ~5-6 | Hindered rotation affecting the orientation of the butyl chain. |

| C-C (within butyl) | ~3-5 | Determines the gauche/anti conformation of the butyl chain. |

Note: These are estimated values based on analogous systems; precise values require specific calculations.

Influence of Stereochemistry on Molecular Conformation

This compound possesses two chiral centers, one at the benzylic carbon and one at the carbon of the butyl group attached to the nitrogen. This gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for understanding how chemical reactions occur. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathway.

For reactions involving this compound, such as its synthesis via reductive amination or its potential metabolic pathways, computational modeling can provide key insights. d-nb.info For example, in a reductive amination reaction, modeling could help to:

Identify the Transition State: The highest energy point along the reaction coordinate, which determines the reaction rate. nih.gov

Evaluate Different Mechanistic Pathways: Determine whether the reaction proceeds through a concerted or stepwise mechanism.

Explain Stereoselectivity: In asymmetric synthesis, computational models can help explain why one stereoisomer is formed in preference to another by comparing the energies of the diastereomeric transition states. d-nb.info

DFT calculations are frequently used for these studies, as they can provide a good balance of accuracy and computational feasibility for the relatively large systems that include reactants, catalysts, and solvent molecules. nih.gov For instance, studies on the hydrolysis of similar imine compounds have used DFT to map the reaction pathway, identifying intermediates and calculating the energy barriers for each step. nih.gov

Spectroscopic Parameter Prediction from Theoretical Models (e.g., NMR, IR)

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, including this compound. By employing quantum mechanical calculations, it is possible to estimate spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for complementing experimental data, aiding in the assignment of complex spectra, and understanding the relationship between molecular structure and spectroscopic behavior. The diastereomeric nature of this compound, which exists as (R,R), (S,S), (R,S), and (S,R) stereoisomers, presents a case where theoretical calculations can be particularly insightful in differentiating between the isomers.

Theoretical Methodologies

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic parameters of organic molecules due to its favorable balance between accuracy and computational cost. researchgate.netmdpi.com A common approach involves geometry optimization of the different conformers of each diastereomer, followed by the calculation of NMR shielding tensors and vibrational frequencies at the optimized geometries. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed in conjunction with a basis set such as 6-311++G(d,p), which provides a good level of theory for obtaining reliable spectroscopic data for molecules of this type. researchgate.net

For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For IR spectra, the calculation of harmonic vibrational frequencies and their corresponding intensities provides a theoretical spectrum that can be compared with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the theoretical model. uci.edu

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables provide hypothetical ¹H and ¹³C NMR chemical shifts for a diastereomer of this compound, calculated using the DFT/B3LYP/6-311++G(d,p) level of theory. These values are presented for illustrative purposes to demonstrate the type of output generated by such computational studies.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| Phenyl-H | 7.25 - 7.40 |

| CH-N (phenylethyl) | 3.95 |

| CH-N (butan-2-amine) | 2.98 |

| CH₂ | 1.45 - 1.60 |

| CH₃ (phenylethyl) | 1.35 |

| CH₃ (butan-2-amine, terminal) | 1.05 |

| CH₃ (butan-2-amine, adjacent to N) | 1.15 |

| NH | 1.95 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | 145.0 |

| Phenyl CH | 128.5, 127.0, 126.5 |

| C-N (phenylethyl) | 55.5 |

| C-N (butan-2-amine) | 54.0 |

| CH₂ | 25.0 |

| CH₃ (phenylethyl) | 24.5 |

| CH₃ (butan-2-amine, terminal) | 15.0 |

| CH₃ (butan-2-amine, adjacent to N) | 17.0 |

Note: The predicted chemical shifts are illustrative and based on data for structurally related compounds. mdpi.com Actual computational results may vary.

Predicted IR Vibrational Frequencies

Theoretical calculations can also predict the infrared spectrum, identifying the vibrational modes of the molecule. Key functional groups in this compound, such as the N-H bond of the secondary amine, C-H bonds of the alkyl and aromatic groups, and the C-N bond, will have characteristic vibrational frequencies.

The table below shows a selection of predicted IR vibrational frequencies for illustrative purposes, based on typical values for secondary amines and alkylbenzenes. uci.eduvscht.czresearchgate.net

Interactive Data Table: Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3020 - 3080 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-N Stretch | 1100 - 1200 |

| C-H Bend (Alkyl) | 1370 - 1470 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: These predicted frequencies are illustrative. Calculated frequencies are often scaled to better match experimental data. uci.edu

The computational prediction of spectroscopic parameters for this compound and its stereoisomers offers a powerful avenue for detailed structural analysis. While dedicated studies on this specific compound are yet to be published, the established methodologies in computational chemistry provide a clear framework for how such investigations would be conducted, yielding valuable insights into its spectroscopic properties.

Applications and Derivatization in Organic Synthesis

N-(1-phenylethyl)butan-2-amine as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it a valuable starting material for the construction of more complex chiral molecules, including other amines, diamines, and amino alcohols.

A primary application of this compound is as a direct precursor to enantiomerically enriched primary amines. The synthesis is typically achieved through a two-step process involving diastereoselective reductive amination followed by hydrogenolysis. google.comresearchgate.net In the first step, a prochiral ketone, such as 4-phenyl-2-butanone or 3-methyl-2-butanone (B44728), is reacted with an enantiopure form of 1-phenylethanamine (e.g., (R)-α-methylbenzylamine). google.comgoogle.com This reaction forms a diastereomeric mixture of the secondary amine, this compound. d-nb.info The stereochemistry of the 1-phenylethyl group guides the formation of the new stereocenter, often resulting in a high diastereomeric excess (de). d-nb.infogoogle.com

In the second step, the phenylethyl group, which served as the chiral auxiliary, is cleaved from the secondary amine. google.com This is typically accomplished via hydrogenolysis, often using a palladium catalyst (e.g., PdO/C or Pd/C), to yield the desired chiral primary amine with high enantiomeric purity. google.comgoogle.com For example, the hydrogenolysis of the [R-(R, R)]-α-Methyl-N-(1-phenylethyl)benzenepropanamine diastereomer yields the corresponding primary amine, R-α-Methylbenzenepropanamine, in 70% yield and with an enantiomeric purity greater than 99%. google.comgoogle.com This strategy provides an efficient, step-wise route to valuable chiral primary amines from inexpensive starting materials. researchgate.netd-nb.info

Table 1: Synthesis of this compound Diastereomers via Reductive Amination

| Ketone | Chiral Amine | Catalyst/Conditions | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| 4-phenyl-2-butanone | (S)-α-methylbenzylamine | Yb(OAc)₃, H₂ | (2S,2'S)-N-(1-phenylethyl)-4-phenylbutan-2-amine | 89% | d-nb.info |

| 3-methyl-2-butanone | (R)-α-methylbenzylamine | Ti(O-i-Pr)₄, H₂ (120 psi) | (2R,2'R)-3-Methyl-N-((R)-1-phenylethyl)butan-2-amine | Not specified | google.com |

The structural motif of this compound is fundamental to the synthesis of more elaborate chiral structures like 1,2-diamines and amino alcohols, which are themselves important ligands and building blocks. mdpi.commdpi.com For instance, chiral 1,2-diamines, which are highly valued as ligands for asymmetric catalysis, can be synthesized using strategies that rely on chiral phenylethylamine derivatives. researchgate.net A facile synthesis for (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine has been developed, showcasing the creation of C₂-symmetric diamines from phenylethylamine precursors. researchgate.net

Furthermore, chiral β-amino alcohols can be converted into chiral vicinal diamines. mdpi.com This transformation can proceed through an intermediate aziridine (B145994), which is formed via an internal Mitsunobu reaction of the β-amino alcohol. Subsequent ring-opening of the aziridine with an azide (B81097) source, followed by reduction, yields the target vic-diamine. mdpi.com The synthesis of chiral δ-amino alcohols has also been achieved starting from (S)-1-phenylethylamine, demonstrating the versatility of this building block in accessing a range of chiral amino alcohols. uc.pt

Utilization in the Synthesis of Chiral Secondary and Primary Amines

Application as a Chiral Auxiliary in Asymmetric Transformations

The (1-phenylethyl) group is a well-established and effective chiral auxiliary, capable of inducing stereoselectivity in a variety of chemical reactions. It directs the approach of reagents to a prochiral center, facilitating the formation of one diastereomer over another.

The synthesis of this compound itself is a prime example of a diastereoselective reaction. During reductive amination, the chirality of the (R)- or (S)-1-phenylethylamine controls the stereochemical outcome at the newly formed stereocenter. google.com The level of diastereoselectivity can be significantly influenced by the reaction conditions, particularly the choice of Lewis acid. While titanium(IV) isopropoxide is commonly used, studies have shown that other Lewis acids, such as Ytterbium(III) acetate (B1210297) (Yb(OAc)₃), can lead to enhanced diastereoselectivity. d-nb.infogoogle.com

The utility of the 1-phenylethylamine (B125046) auxiliary extends to other carbon-carbon bond-forming reactions. In the aza-Henry (nitro-Mannich) reaction, chiral imines derived from 1-phenylethylamine react with nitroalkanes to produce β-nitro amines. mdpi.com This reaction is highly diastereoselective, providing a direct route to valuable 1,2-diamine precursors. mdpi.com For example, the reaction between the imine derived from (R)-1-phenylethylamine and acetaldehyde (B116499), followed by reaction with nitromethane, yields (2R,3S)-3-Nitro-N-[(R)-1-phenylethyl]butan-2-amine with good diastereoselectivity. mdpi.com

Table 2: Diastereoselective Aza-Henry Reaction using (R)-1-phenylethylamine Auxiliary

| Aldimine Substrate | Nitroalkane | Product | Yield | Diastereomeric Ratio (anti/syn) | Reference |

|---|---|---|---|---|---|

| Imine of Acetaldehyde | Nitromethane | 3-Nitro-N-[(R)-1-phenylethyl]propan-2-amine | 81% | 80:20 | mdpi.com |

| Imine of Isovaleraldehyde | Nitromethane | 4-Methyl-1-nitro-N-[(R)-1-phenylethyl]pentan-2-amine | 76% | 75:25 | mdpi.com |

The proven effectiveness of the 1-phenylethylamine moiety has inspired the design of new and more complex chiral auxiliaries. Researchers have incorporated this structural unit into larger molecular frameworks to control more complex forms of stereoisomerism. nih.gov For example, (R)- and (S)-1-phenylethan-1-amine have been employed as auxiliaries to effectively control "orientational chirality" in the synthesis of molecules with staircase-like structures. nih.gov In these complex systems, the phenylethylamide auxiliary dictates the spatial arrangement of large planar groups. nih.gov

This principle has also been applied to the synthesis of other classes of chiral compounds. A practical and highly stereoselective method for preparing chiral arylsulfinamides was developed based on the spontaneous crystallization of a diastereomerically pure N-benzyl-N-(1-phenylethyl)-arylsulfinamide. acs.org This demonstrates how the predictable stereochemical influence of the 1-phenylethyl group can be harnessed to develop novel and efficient synthetic methodologies. acs.org

Facilitating Diastereoselective Reactions

Development as a Chiral Ligand in Asymmetric Catalysis

Beyond its role as a building block and auxiliary, derivatives of this compound are developed into chiral ligands for asymmetric catalysis. In this context, the chiral amine framework coordinates to a metal center, creating a chiral environment that enables the catalyst to produce an enantiomerically enriched product from a prochiral substrate. scirp.org

New chiral monoanionic [ON] ancillary phenolate (B1203915) ligands have been synthesized through the Mannich condensation of substituted phenols, formaldehyde, and (+)-bis-[(R)-1-phenylethyl]amine. scirp.org These ligands are designed for use in metal-catalyzed asymmetric reactions. scirp.org Similarly, chiral diamines and amino alcohols derived from (S)-1-phenylethylamine have been synthesized and tested as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, successfully producing chiral secondary alcohols. uc.pt C₂-symmetric diamines, such as (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine, have been shown to be highly effective pro-ligands in copper(II)-catalyzed asymmetric Henry reactions, yielding products with excellent enantioselectivities (up to 97% ee). researchgate.net These examples highlight the successful evolution of the 1-phenylethylamine scaffold into a privileged structure for the design of effective chiral ligands. researchgate.net

Design and Synthesis of Metal Complexes Bearing this compound Derivatives as Ligands

The development of chiral ligands is a cornerstone of modern coordination chemistry and asymmetric catalysis. rsc.org Derivatives of this compound are valuable precursors for chiral ligands designed to form stable complexes with transition metals. umich.edu The design strategy often involves converting the simple secondary amine into a multidentate ligand to enhance the stability and define the geometry of the resulting metal complex.

A common approach is the synthesis of Schiff base ligands, which are formed by the condensation of an amine with an aldehyde or ketone. core.ac.uk These ligands can coordinate to metal ions through the imine nitrogen and other donor atoms present in the structure. researchgate.netbohrium.comresearchgate.net For instance, derivatives of this compound can be reacted with salicylaldehyde (B1680747) or other functionalized aldehydes to create bidentate (N,O) or tridentate (N,N,O) ligands. These ligands then react with metal salts (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent like ethanol (B145695) to form the desired metal complexes. bohrium.commdpi.com

A more sophisticated application involves the synthesis of C₂-symmetric diamine ligands. For example, a single diastereomer of (2R,3R)-N²,N³-bis((S)-1-phenylethyl)butane-2,3-diamine was synthesized. researchgate.net This was achieved through the demetalation of its dichloro Zn(II) complex, which was itself isolated from a mixture of diastereomeric Zn(II) complexes by fractional crystallization. researchgate.net The formation of such metal-diamine complexes demonstrates a powerful method for both resolving diastereomers and creating well-defined chiral environments around a metal center, which is crucial for stereoselective catalysis. researchgate.net

Table 1: Examples of Metal Complexes with Amine-Derived Ligands

| Ligand Type | Metal Ion | Complex Geometry (Example) | Application | Source(s) |

|---|---|---|---|---|

| Schiff Base | Cu(II), Ni(II) | Square Planar | Antibacterial, Antioxidant | bohrium.com |

| Schiff Base | Co(II) | Octahedral | Antibacterial, Antioxidant | bohrium.com |

| Schiff Base | Fe(II), Ni(II) | Octahedral | General Catalysis | core.ac.uk |

| Diamine | Zn(II) | Tetrahedral (dichloro complex) | Ligand Synthesis/Purification | researchgate.net |

Enantioselective Catalytic Reactions Mediated by Chiral Amine Ligands

Chiral ligands derived from this compound are instrumental in a variety of enantioselective catalytic reactions. The ligand coordinates to a metal center, creating a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

One notable application is in the copper(II)-catalyzed asymmetric Henry (nitro-aldol) reaction. The (2R,3R)-N²,N³-bis((S)-1-phenylethyl)butane-2,3-diamine ligand, when combined with copper(II) acetate, serves as a highly effective catalyst for the reaction between 3-phenylpropanal (B7769412) and nitromethane. researchgate.net This reaction yields the corresponding (S)-1-nitro-4-phenylbutan-2-ol with excellent results. researchgate.net

Beyond the Henry reaction, derivatives of chiral amines are widely used in other key transformations:

Asymmetric Hydrogenation : Chiral amine derivatives can be used to create ligands for iridium or rhodium catalysts used in the asymmetric hydrogenation of imines and ketones, a fundamental method for producing chiral amines and alcohols. acs.org

Aldol (B89426) Reactions : Tridentate ligands incorporating an amine, a sulfinyl group, and a hydroxyl moiety have been shown to be highly efficient organocatalysts for direct asymmetric aldol reactions, producing β-hydroxy ketones in high yields and enantioselectivities. researchgate.net

Conjugate Additions : The cooperative action of a chiral Lewis acid complex (such as a Mg-PyBOX system) and an achiral Lewis acid can facilitate the enantioselective coupling of N-alkylamines with α,β-unsaturated compounds. nih.gov

The success of these reactions hinges on the specific structure of the chiral ligand, where the stereocenters derived from the parent amine dictate the stereochemical outcome of the catalytic transformation.

Table 2: Performance of Derived Chiral Ligands in Catalysis

| Reaction Type | Ligand | Catalyst System | Substrates | Yield | Enantiomeric Excess (ee) | Source(s) |

|---|---|---|---|---|---|---|

| Henry Reaction | (2R,3R)-N²,N³-bis((S)-1-phenylethyl)butane-2,3-diamine | Cu(OAc)₂ | 3-Phenylpropanal, Nitromethane | Up to 99% | Up to 97% | researchgate.net |

| Direct Aldol Reaction | Amine-functionalized tridentate sulfinyl ligand | Organocatalyst | Aromatic aldehydes, Acetone | Up to 98% | Up to 97% | researchgate.net |

Synthesis and Exploration of this compound Derivatives

The structural framework of this compound provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the amine nitrogen, the alkyl chain, or the phenyl group to fine-tune the steric and electronic properties of the molecule for specific applications.

Chemical Modifications at the Amine Nitrogen and Alkyl Chain

Modifications at the secondary amine nitrogen are common, including N-alkylation and N-acylation, to generate tertiary amines or amides, respectively. These reactions can alter the basicity and nucleophilicity of the nitrogen atom and introduce new functional groups.

The alkyl chain is also a target for derivatization. Reductive amination, the core reaction used to synthesize the parent compound, can be adapted to use different ketones, leading to a variety of structures. For example, reacting (R)-α-methylbenzylamine with 4-phenyl-2-butanone instead of 2-butanone (B6335102) yields (2S)-4-phenyl-N-((R)-1-phenylethyl)butan-2-amine, extending the alkyl chain and adding another phenyl group. google.comgoogle.com

Further functionalization can be achieved through reactions on the alkyl backbone. The aza-Henry reaction of an imine derived from (R)-1-phenylethylamine and acetaldehyde with nitroethane can produce (2R,3S)-3-Nitro-N-[(R)-1-phenylethyl]butan-2-amine, introducing a nitro group. mdpi.com

Table 3: Spectroscopic Data for this compound Diastereomers

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Source(s) |

|---|---|---|---|

| (2R)-3-Methyl-N-((R)-1-phenylethyl)butan-2-amine | 7.20-7.31 (m, 5H), 3.85 (q, 1H), 2.41 (m, 1H), 1.77 (m, 1H), 1.30 (d, 3H), 0.82-0.86 (m, 9H) | 146.7, 128.2, 126.6, 126.5, 55.1, 54.9, 31.0, 24.6, 19.5, 16.4, 16.3 | google.comgoogle.com |

| (2S)-3-Methyl-N-((R)-1-phenylethyl)butan-2-amine | 7.20-7.31 (m, 5H), 3.88 (q, 1H), 2.20 (m, 1H), 1.53 (m, 1H), 1.32 (d, 3H), 0.94 (d, 3H), 0.80-0.85 (m, 6H) | 146.2, 128.2, 126.7, 126.6, 54.9, 54.7, 33.3, 25.2, 19.0, 18.0, 16.0 | google.comgoogle.com |

Introduction of Additional Chiral Centers through Derivatization

A key area of exploration is the use of this compound as a chiral template to introduce new stereocenters, thereby creating molecules with increased stereochemical complexity. The existing chiral centers in the parent amine can direct the stereochemical outcome of subsequent reactions.

As previously mentioned, the synthesis of (2R,3R)-N²,N³-bis((S)-1-phenylethyl)butane-2,3-diamine from a precursor diamine introduces a second chiral center onto the butane (B89635) backbone, resulting in a C₂-symmetric molecule. researchgate.net This transformation highlights how dimerization and subsequent functionalization can build complex chiral architectures from simpler chiral amines.

Similarly, the diastereoselective aza-Henry reaction provides a direct route to introduce a new stereocenter adjacent to the amine-bearing carbon. The reaction between an imine and a nitroalkane creates a β-nitroamine with two adjacent chiral centers. For instance, the synthesis of (2R,3S)-3-Nitro-N-[(R)-1-phenylethyl]butan-2-amine establishes a new stereocenter at the C3 position with a specific relative configuration (anti) to the existing center at C2. mdpi.com The determination of the absolute configuration of these new centers often requires advanced analytical techniques, such as NMR spectroscopy with chiral derivatizing agents. researchgate.netscribd.com Such derivatizations are crucial for building libraries of diastereomerically pure compounds for applications in areas like pharmaceutical development and materials science. mdma.ch

Q & A

Q. What synthetic methodologies are effective for preparing N-(1-phenylethyl)butan-2-amine?

A reductive amination approach using Pd/NiO catalysts under hydrogen gas is effective. For example, combining butan-2-amine with acetophenone derivatives in a solvent like dichloromethane or toluene, with a base (e.g., sodium hydroxide), can yield the target compound. Optimizing reaction time (e.g., 10 hours at 25°C) and catalyst loading (e.g., 1.1 wt%) improves efficiency .

Q. How can the structure of this compound be confirmed post-synthesis?